Betunolic acid;Liquidambaric acid;(+)-Betulonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

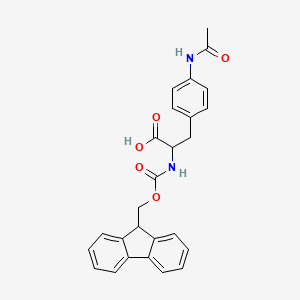

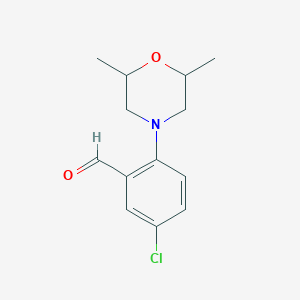

Betulonic acid is a naturally occurring pentacyclic triterpenoid compound found in the bark of birch trees and other plants. It is known for its diverse biological activities, including antiviral, antitumor, antimicrobial, and anti-inflammatory properties . Betulonic acid has garnered significant interest in scientific research due to its potential therapeutic applications.

Métodos De Preparación

Betulonic acid can be synthesized from betulin, a compound also found in birch bark. The synthesis involves the oxidation of betulin using various reagents. One common method is the use of Jones reagent (chromium trioxide in sulfuric acid) to oxidize betulin to betulonic acid . Another method involves a two-step oxidation process using Swern oxidation followed by oxidation with potassium permanganate . Industrial production methods often involve the extraction of betulin from birch bark, followed by chemical synthesis to convert it into betulonic acid.

Análisis De Reacciones Químicas

Betulonic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate, chromium trioxide, and sodium borohydride . For example, the reduction of betulonic acid with sodium borohydride yields betulinic acid . The major products formed from these reactions include betulinic acid and other derivatives with potential biological activities.

Aplicaciones Científicas De Investigación

Betulonic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology and medicine, betulonic acid has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells . It also exhibits antiviral properties, making it a potential candidate for the development of antiviral drugs . Additionally, betulonic acid has been studied for its anti-inflammatory and antimicrobial activities . In the industrial sector, betulonic acid is used in the development of new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

The mechanism of action of betulonic acid involves its interaction with various molecular targets and pathways. Betulonic acid induces apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic process . It also inhibits the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, betulonic acid modulates the immune response by inhibiting nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune system’s response to inflammation .

Comparación Con Compuestos Similares

Betulonic acid is structurally similar to other lupane-type pentacyclic triterpenoids, such as betulinic acid, betulin, and 23-hydroxybetulinic acid . betulonic acid is unique in its specific biological activities and therapeutic potential. For example, while betulinic acid is known for its anticancer properties, betulonic acid has shown broader antiviral and antimicrobial activities . The structural differences between these compounds result in variations in their biological activities and mechanisms of action.

Similar Compounds::- Betulinic acid

- Betulin

- 23-hydroxybetulinic acid

- Oleanolic acid

Betulonic acid stands out due to its diverse range of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and pharmaceutical development.

Propiedades

Fórmula molecular |

C30H46O3 |

|---|---|

Peso molecular |

454.7 g/mol |

Nombre IUPAC |

(3aS,5aR,5bR,11aR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,24?,27-,28+,29+,30-/m0/s1 |

Clave InChI |

SLJTWDNVZKIDAU-YEJXYDCHSA-N |

SMILES isomérico |

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)O |

SMILES canónico |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)

![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B14792150.png)

![8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14792158.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14792164.png)

![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14792179.png)